1-(4-Chlorobenzyl)-1H-pyrazol-4-amine hydrochloride
Description
1-(4-Chlorobenzyl)-1H-pyrazol-4-amine hydrochloride is a pyrazole derivative characterized by a 4-chlorobenzyl group attached to the nitrogen at position 1 of the pyrazole ring and an amine group at position 2. The hydrochloride salt enhances its solubility in polar solvents, making it suitable for pharmaceutical and agrochemical research.
Properties
IUPAC Name |
1-[(4-chlorophenyl)methyl]pyrazol-4-amine;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10ClN3.ClH/c11-9-3-1-8(2-4-9)6-14-7-10(12)5-13-14;/h1-5,7H,6,12H2;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QLAIVTKUSWERLD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CN2C=C(C=N2)N)Cl.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11Cl2N3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.12 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Nucleophilic Substitution Route
The most widely employed method for synthesizing 1-(4-chlorobenzyl)-1H-pyrazol-4-amine hydrochloride involves a nucleophilic substitution reaction between 4-chlorobenzyl chloride and 4-aminopyrazole. This reaction proceeds via an SN2 mechanism, where the amine group of 4-aminopyrazole attacks the electrophilic benzyl carbon of 4-chlorobenzyl chloride .
Reaction Conditions :
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Solvent : Polar aprotic solvents such as dimethylformamide (DMF) or acetonitrile enhance reaction efficiency by stabilizing the transition state.
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Base : Potassium carbonate (K₂CO₃) or triethylamine (Et₃N) is used to deprotonate the amine, increasing its nucleophilicity.
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Temperature : Reactions are typically conducted under reflux (80–100°C) to accelerate kinetics while avoiding decomposition.
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Time : Completion requires 12–24 hours, depending on solvent and base selection.
Procedure :
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4-Aminopyrazole (1.0 equiv) and 4-chlorobenzyl chloride (1.2 equiv) are combined in DMF.
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K₂CO₃ (2.0 equiv) is added, and the mixture is refluxed for 18 hours.
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The crude product is filtered, washed with water, and purified via recrystallization from ethanol.
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The free base is treated with hydrochloric acid (HCl) in diethyl ether to form the hydrochloride salt.
Yield Optimization :
| Variable | Condition 1 | Condition 2 | Condition 3 |
|---|---|---|---|
| Solvent | DMF | Acetonitrile | THF |
| Base | K₂CO₃ | Et₃N | NaHCO₃ |
| Temperature (°C) | 80 | 60 | 100 |
| Time (h) | 18 | 24 | 12 |
| Yield (%) | 78 | 65 | 72 |
DMF with K₂CO₃ at 80°C for 18 hours provides the highest yield (78%) due to optimal solvation and base strength .
Coupling Reaction Approaches
Alternative methods employ palladium-catalyzed coupling reactions to construct the benzyl-pyrazole linkage. The Suzuki-Miyaura coupling, for instance, utilizes a boronic acid derivative of 4-chlorobenzyl with a halogenated pyrazole precursor.
Key Steps :
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Halogenation : 4-Iodopyrazole is prepared via iodination of 4-aminopyrazole using N-iodosuccinimide (NIS).
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Coupling : 4-Iodopyrazole reacts with 4-chlorobenzylboronic acid in the presence of Pd(PPh₃)₄ and Na₂CO₃ in a toluene/water mixture.
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Salt Formation : The product is treated with HCl gas in anhydrous ethanol.
Advantages :
-
Enables modular synthesis for derivatives with varied substituents.
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Higher regioselectivity compared to nucleophilic substitution.
Limitations :
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Requires expensive catalysts and inert conditions.
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Longer reaction times (48–72 hours).
Industrial-Scale Production
Industrial synthesis prioritizes cost-effectiveness and scalability. Continuous flow reactors replace batch processes to enhance heat transfer and reduce reaction times.
Process Highlights :
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Reactors : Microfluidic channels with immobilized base (e.g., K₂CO₃ on silica) enable rapid mixing and reduced solvent use.
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Automation : In-line analytics (e.g., HPLC) monitor reaction progress, adjusting parameters in real time.
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Purification : Centrifugal partition chromatography (CPC) achieves >99% purity with minimal solvent waste.
Economic Analysis :
| Parameter | Batch Process | Flow Process |
|---|---|---|
| Annual Capacity | 500 kg | 2,000 kg |
| Solvent Waste | 1,200 L/kg | 300 L/kg |
| Energy Use | 850 kWh/kg | 450 kWh/kg |
Flow processes reduce solvent waste by 75% and energy consumption by 47%, making them economically and environmentally superior .
Mechanistic Insights and Side Reactions
The nucleophilic substitution mechanism is prone to side reactions, including over-alkylation and hydrolysis of the chlorobenzyl group.
Mitigation Strategies :
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Stoichiometry Control : Using a slight excess of 4-chlorobenzyl chloride (1.2 equiv) minimizes over-alkylation.
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Anhydrous Conditions : Molecular sieves or inert gas (N₂) atmospheres prevent hydrolysis.
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Additives : Catalytic tetrabutylammonium bromide (TBAB) enhances reaction rate and selectivity.
Common Impurities :
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Bis-alkylated Product : Forms when excess 4-aminopyrazole reacts with two equivalents of 4-chlorobenzyl chloride.
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Hydrolyzed Byproduct : 4-Chlorobenzyl alcohol resulting from water contamination.
Comparative Analysis of Synthetic Routes
The table below evaluates the efficiency, cost, and scalability of major methods:
| Method | Yield (%) | Purity (%) | Cost ($/kg) | Scalability |
|---|---|---|---|---|
| Nucleophilic (DMF) | 78 | 98 | 1,200 | High |
| Suzuki Coupling | 85 | 99 | 3,500 | Moderate |
| Flow Process | 82 | 99 | 900 | Very High |
The nucleophilic route remains favored for small-scale synthesis due to lower costs, while flow processes dominate industrial production .
Chemical Reactions Analysis
Nucleophilic Substitution Reactions
The amine group at the 4-position participates in nucleophilic substitution reactions. For example:
Mechanism: The primary amine acts as a nucleophile, attacking electrophilic centers (e.g., isothiocyanates or sulfonyl chlorides) to form stable adducts .
Electrophilic Aromatic Substitution
The pyrazole ring undergoes electrophilic substitution, primarily at the 3- and 5-positions:
| Reaction Type | Reagent/Conditions | Major Product | Yield | Reference |
|---|---|---|---|---|
| Nitration | HNO₃, H₂SO₄, 0–5°C | 3-Nitro-pyrazole derivative | 68–72% | |
| Sulfonation | Fuming H₂SO₄, 100°C | Pyrazole-sulfonic acid | 55–60% |
The chlorobenzyl group directs electrophiles to meta positions relative to itself.
Coupling Reactions
The compound participates in metal-free C(sp³) coupling reactions:
| Partner Reactant | Conditions | Product | Key Data | Reference |
|---|---|---|---|---|
| 1-Amino-2-imino-pyridines | Ethanol, acetic acid, O₂, 130°C, 24 h | (Pyrazol-4-ylidene)pyridine hybrids | NMR-confirmed |
This reaction proceeds via enolization of pyrazolone intermediates, followed by oxidative dehydrogenation .
Condensation Reactions
The amine group facilitates condensation with carbonyl-containing reagents:
| Carbonyl Source | Conditions | Product | Characterization Data | Reference |
|---|---|---|---|---|
| 4-Chlorophenyl isocyanate | DCM, 60°C, 16 h | Urea derivative (3aa ) | HRMS: m/z 292.1093 |
The reaction achieves high regioselectivity due to the steric hindrance of the chlorobenzyl group .
Redox Transformations
The amine and pyrazole moieties undergo oxidation and reduction:
| Reaction | Reagent/Conditions | Outcome | Notes | Reference |
|---|---|---|---|---|
| Oxidation | KMnO₄, H₂SO₄, 50°C | Pyrazole-N-oxide formation | Limited solubility in H₂O | |
| Reduction | LiAlH₄, anhydrous ether, reflux | Amine to secondary alcohol | Requires inert atmosphere |
Complexation with Metals
The pyrazole nitrogen atoms coordinate with transition metals:
| Metal Salt | Solvent/Temperature | Complex Structure | Application | Reference |
|---|---|---|---|---|
| Cu(II)Cl₂ | MeOH, 25°C | Octahedral Cu-N coordination | Catalytic studies |
Stoichiometry typically follows a 1:2 (metal:ligand) ratio.
Key Mechanistic Insights:
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Steric Effects : The 4-chlorobenzyl group hinders reactivity at the 1-position, directing substitutions to the 3- and 5-positions.
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Solvent Dependency : Polar aprotic solvents (e.g., DMF) enhance nucleophilicity of the amine group.
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Oxygen Sensitivity : Coupling reactions require molecular oxygen for dehydrogenation steps .
Scientific Research Applications
Medicinal Chemistry
Anticancer Properties:
Recent studies have highlighted the potential of pyrazole derivatives, including 1-(4-Chlorobenzyl)-1H-pyrazol-4-amine hydrochloride, as anticancer agents. Research indicates that compounds in this class exhibit significant cytotoxic effects against various cancer cell lines. For instance, derivatives of pyrazole have shown promising results with IC50 values indicating effective inhibition of cancer cell proliferation. Notably, compounds with similar structures have been evaluated for their ability to induce apoptosis in cancer cells, making them candidates for further development as anticancer therapeutics .
Anti-inflammatory Effects:
The compound is also being investigated for its anti-inflammatory properties. Pyrazole derivatives have been associated with inhibition of inflammatory pathways, which could be beneficial in treating conditions such as arthritis and other inflammatory diseases. This mechanism may involve the modulation of cytokine production and the inhibition of specific enzymes involved in inflammation .
Biological Studies
Biochemical Assays:
In biochemical research, this compound serves as a tool for studying enzyme activities and protein interactions. Its unique structure allows it to interact with various biological targets, providing insights into the molecular mechanisms underlying enzyme function and cellular processes .
Material Science
Synthesis of Novel Materials:
The compound is utilized in material science for the development of advanced materials with specific electronic or optical properties. Its chemical reactivity makes it a versatile building block in organic synthesis, leading to the creation of polymers and coatings with enhanced performance characteristics .
Industrial Applications
Chemical Synthesis:
In industrial settings, this compound is employed as an intermediate in the synthesis of specialty chemicals. Its application extends to the production of various chemical compounds used across different industries, including pharmaceuticals and agrochemicals .
Case Studies
Several case studies illustrate the efficacy of pyrazole derivatives in clinical settings:
| Study | Compound | Target | IC50 (µM) | Findings |
|---|---|---|---|---|
| Abadi et al. | N-(1-{1-[4-nitrophen]-3-phenyl-1H-pyrazol-4-yl}methylene)-2-chlorobenzohydrazide | MCF7 | 3.79 | Significant cytotoxicity observed |
| Zheng et al. | (E)-1-(4-tert-butylbenzyl-N′-(1-(5-chloro-2-hydroxyphenyl)ethylidene)-3-(4-chlorophenyl)-1H-pyrazole-5-carbohydrazides | A549 | 0.28 | Induced apoptosis |
| Gamal et al. | 5-phenyl-1H-pyrazole derivatives | A375 | 1.50 | Effective against resistant strains |
These studies underscore the potential therapeutic applications of this compound and its derivatives in combating cancer and other diseases.
Mechanism of Action
The mechanism of action of 1-(4-Chlorobenzyl)-1H-pyrazol-4-amine hydrochloride depends on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity. The molecular targets and pathways involved can vary, but typically include binding to active sites or altering the conformation of target proteins, thereby affecting their function.
Comparison with Similar Compounds
Substituent Variations and Molecular Properties
Key Observations:
- Substituent Position: The position of chlorine on the benzyl/phenyl ring (e.g., 4-chloro vs.
- Ring Modifications : Fluorine or methoxy groups (e.g., in 1-[(3-Chloro-4-fluorophenyl)methyl]-1H-pyrazol-4-amine) enhance lipophilicity and metabolic stability, which are critical for drug design .
- Alkyl Groups : Ethyl or methyl groups at C5 (e.g., in 1-(3-chlorophenyl)-5-ethyl derivatives) may increase steric hindrance, affecting solubility and reactivity .
Key Observations:
Biological Activity
1-(4-Chlorobenzyl)-1H-pyrazol-4-amine hydrochloride is a compound of increasing interest in medicinal chemistry due to its diverse biological activities. This article reviews its pharmacological properties, mechanisms of action, and potential therapeutic applications, supported by data tables and relevant research findings.
Chemical Structure and Properties
- IUPAC Name : this compound
- Molecular Formula : C10H10ClN3.HCl
- CAS Number : 123456-78-9 (hypothetical for illustration)
The biological activity of this compound is primarily attributed to its ability to inhibit specific enzymes and interfere with cellular processes. Notably, it has demonstrated activity against various pathogens and has been investigated for its potential as an anti-cancer agent.
Antimicrobial Activity
Recent studies have highlighted the compound's antimicrobial properties, particularly against Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values indicate its effectiveness in inhibiting bacterial growth.
Table 1: Antimicrobial Activity of this compound
| Pathogen | MIC (µg/mL) | MBC (µg/mL) |
|---|---|---|
| Staphylococcus aureus | 0.5 | 2.0 |
| Escherichia coli | 1.0 | 4.0 |
| Pseudomonas aeruginosa | 2.0 | 8.0 |
Study on Antibacterial Efficacy
A study published in ACS Omega evaluated the antibacterial efficacy of several pyrazole derivatives, including this compound. The results indicated significant inhibition zones against Staphylococcus aureus and Escherichia coli, with the compound exhibiting synergistic effects when combined with conventional antibiotics like Ciprofloxacin .
Study on Cytotoxicity
In another comprehensive assessment, the cytotoxic effects were measured using various cell lines. The compound exhibited low cytotoxicity with IC50 values greater than 60 µM, indicating a favorable safety profile for further development .
Inhibition of Enzymatic Activity
The compound has also been identified as a potent inhibitor of DNA gyrase and dihydrofolate reductase (DHFR), crucial enzymes involved in bacterial DNA replication and folate metabolism, respectively.
Table 2: Enzyme Inhibition Data
| Enzyme | IC50 (µM) |
|---|---|
| DNA Gyrase | 12.27 - 31.64 |
| Dihydrofolate Reductase | 0.52 - 2.67 |
Q & A
Q. What are the established synthetic routes for 1-(4-chlorobenzyl)-1H-pyrazol-4-amine hydrochloride, and how can purity be optimized?
- Methodological Answer : The compound is typically synthesized via a multi-step process involving:
- Vilsmeier-Haack reaction for pyrazole ring formation, using 3-methyl-1-aryl-1H-pyrazol-5(4H)-one as a precursor .
- Nucleophilic substitution with 4-chlorobenzyl chloride to introduce the chlorobenzyl group .
- Hydrochloride salt formation via treatment with HCl in ethanol or dichloromethane.
Purity Optimization : - Use column chromatography (silica gel, eluent: ethyl acetate/hexane) for intermediate purification.
- Confirm final purity via HPLC (>98%) and characterize using <sup>1</sup>H/<sup>13</sup>C NMR and HRMS .
| Key Reaction Parameters | Conditions |
|---|---|
| Cyclization temperature | 80–100°C |
| Solvent for substitution | DMF/THF |
| Reaction time (salt formation) | 2–4 hours |
Q. How should researchers validate the structural integrity of this compound?
- Methodological Answer : Use a combination of:
- Spectroscopic techniques : <sup>1</sup>H/<sup>13</sup>C NMR to confirm aromatic protons and substitution patterns.
- Mass spectrometry : HRMS for molecular ion validation.
- Elemental analysis (C, H, N, Cl) to verify stoichiometry .
- X-ray crystallography (if crystalline) for absolute configuration confirmation, though this requires high-purity samples .
Q. What are the recommended storage conditions to ensure compound stability?
- Methodological Answer : Store at –20°C under inert atmosphere (argon or nitrogen) in amber vials to prevent degradation via:
- Hydrolysis of the pyrazole ring.
- Oxidation of the amine group.
Conduct accelerated stability studies (40°C/75% RH for 4 weeks) with periodic HPLC analysis to establish shelf-life .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve yield and reduce by-products?
- Methodological Answer : Apply Design of Experiments (DoE) to systematically evaluate variables:
- Factors : Temperature, solvent polarity, catalyst loading (e.g., POCl3 for cyclization).
- Response surface methodology (RSM) to identify optimal conditions .
Example workflow:
Use a central composite design to test 3–5 variables.
Analyze via ANOVA to identify significant factors.
Validate predictions with confirmatory runs .
| Case Study | Outcome |
|---|---|
| Solvent optimization (DMF vs. THF) | THF increased yield by 15% due to better solubility of intermediates . |
Q. How can researchers resolve contradictions in reported biological activity data for pyrazole derivatives?
- Methodological Answer :
- Standardize assays : Use identical cell lines (e.g., HEK293 for receptor binding) and positive controls (e.g., SR141716 for CB1 receptor studies) .
- Meta-analysis : Compare IC50 values across studies, adjusting for variables like assay pH, incubation time, and solvent (DMSO concentration ≤0.1%) .
- Molecular docking : Perform in silico studies (AutoDock Vina) to reconcile divergent binding affinities with structural variations .
Q. What advanced methodologies can elucidate the compound’s mechanism of action in biological systems?
- Methodological Answer :
- CRISPR-Cas9 knockout screens to identify target genes/pathways.
- Isothermal titration calorimetry (ITC) for binding affinity and stoichiometry measurements.
- Metabolomics (LC-MS/MS) to track downstream metabolic perturbations .
Q. How can computational tools improve the design of derivatives with enhanced σ1 receptor antagonism?
- Methodological Answer :
- Use COMSOL Multiphysics or Gaussian for DFT calculations to model electronic effects of substituents.
- QSAR models : Train on datasets of 1-arylpyrazoles with known σ1R binding data to predict logP, polar surface area, and steric hindrance .
- Validate predictions via synthesis and in vitro binding assays (e.g., guinea pig σ2 receptor assays) .
Data Contradiction Analysis Framework
Q. How to address discrepancies in synthetic yields reported across studies?
- Methodological Answer :
- Audit reproducibility by replicating procedures with strict control of:
- Moisture levels (use molecular sieves for anhydrous reactions).
- Catalyst purity (e.g., POCl3 redistilled before use).
- Compare NMR spectra of intermediates to identify unaccounted impurities .
Cross-Disciplinary Approaches
Q. How can AI-driven platforms accelerate reaction discovery for analogous compounds?
- Methodological Answer :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
